molecular formula C31H48N10O7 B14256105 L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 486998-65-6

L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14256105
CAS No.: 486998-65-6
M. Wt: 672.8 g/mol
InChI Key: BUDSXVCIXKBLSW-TUSJBHECSA-N
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Description

L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences.

Scientific Research Applications

Peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine have various scientific research applications, including:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating peptide interactions with proteins and cell membranes.

    Medicine: Developing peptide-based drugs and therapeutic agents.

    Industry: Using peptides in biotechnology and materials science.

Mechanism of Action

The mechanism of action of peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves their interaction with specific molecular targets. These targets can include:

    Receptors: Peptides can bind to cell surface receptors and modulate signaling pathways.

    Enzymes: Peptides can act as substrates or inhibitors of enzymes.

    Membranes: Peptides can interact with cell membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine: is similar to other synthetic peptides with sequences designed for specific biological activities.

    Other Peptides: Examples include L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl and L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-lysine.

Uniqueness

The uniqueness of this compound lies in its specific amino acid sequence and the presence of the diaminomethylidene group, which can impart unique biological properties and interactions.

Properties

CAS No.

486998-65-6

Molecular Formula

C31H48N10O7

Molecular Weight

672.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C31H48N10O7/c1-15(2)24(29(46)38-17(4)26(43)39-22(30(47)48)11-8-12-35-31(33)34)41-27(44)18(5)37-28(45)23(40-25(42)16(3)32)13-19-14-36-21-10-7-6-9-20(19)21/h6-7,9-10,14-18,22-24,36H,8,11-13,32H2,1-5H3,(H,37,45)(H,38,46)(H,39,43)(H,40,42)(H,41,44)(H,47,48)(H4,33,34,35)/t16-,17-,18-,22-,23-,24-/m0/s1

InChI Key

BUDSXVCIXKBLSW-TUSJBHECSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)N

Origin of Product

United States

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